N-Methyl-N-(Methylbenzyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(Methylbenzyl)Formamide is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by its aromatic monocyclic ring system consisting of benzene. The molecular formula of this compound is C10H13NO, and it has a molecular weight of 163.2163 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(Methylbenzyl)Formamide can be synthesized through various methods. One common method involves the reaction of N-methylformamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(Methylbenzyl)Formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyl carboxylic acids.
Reduction: Benzylamines.
Substitution: Brominated or nitrated benzyl derivatives.
Scientific Research Applications
N-Methyl-N-(Methylbenzyl)Formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(Methylbenzyl)Formamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide (NMF): A closely related compound with a similar structure but lacking the benzyl group.
Dimethylformamide (DMF): Another related compound used as a solvent in organic synthesis.
Uniqueness
N-Methyl-N-(Methylbenzyl)Formamide is unique due to its specific structure, which includes both a methyl and a benzyl group attached to the formamide. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications where other formamides may not be suitable .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-[(1S)-1-phenylethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-9(11(2)8-12)10-6-4-3-5-7-10/h3-9H,1-2H3/t9-/m0/s1 |
InChI Key |
YYPINKULTUCCJA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(C)C=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.